molecular formula C29H24N4O2 B5786421 N'~1~,N'~3~-bis(4-biphenylylmethylene)malonohydrazide

N'~1~,N'~3~-bis(4-biphenylylmethylene)malonohydrazide

Cat. No. B5786421
M. Wt: 460.5 g/mol
InChI Key: YYKSKHJNURPXTD-OQIGUVFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~3~-bis(4-biphenylylmethylene)malonohydrazide, commonly known as BBMH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBMH is a hydrazone derivative that exhibits unique chemical and physical properties, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of BBMH is not yet fully understood. However, studies suggest that BBMH exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. BBMH has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BBMH has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. BBMH has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

BBMH exhibits several advantages as a research tool, including its ease of synthesis, low toxicity, and stability under various experimental conditions. However, BBMH also has some limitations, including its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on BBMH. One potential avenue of research is the development of novel BBMH derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the potential synergistic effects of BBMH in combination with other therapeutic agents. Additionally, further studies are needed to elucidate the precise mechanism of action of BBMH and its potential applications in various disease models.

Synthesis Methods

BBMH can be synthesized through a simple and efficient method involving the condensation of 4-biphenylylhydrazine with malonic acid in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

BBMH has been widely studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. BBMH has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of novel therapeutic agents.

properties

IUPAC Name

N,N'-bis[(E)-(4-phenylphenyl)methylideneamino]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O2/c34-28(32-30-20-22-11-15-26(16-12-22)24-7-3-1-4-8-24)19-29(35)33-31-21-23-13-17-27(18-14-23)25-9-5-2-6-10-25/h1-18,20-21H,19H2,(H,32,34)(H,33,35)/b30-20+,31-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKSKHJNURPXTD-OQIGUVFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CC(=O)NN=CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CC(=O)N/N=C/C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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